(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466109
InChI: InChI=1S/C18H29N3O/c1-4-20(12-15-8-6-5-7-9-15)16-10-11-21(13-16)18(22)17(19)14(2)3/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16?,17-/m0/s1
SMILES: CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13466109

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-1-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C18H29N3O/c1-4-20(12-15-8-6-5-7-9-15)16-10-11-21(13-16)18(22)17(19)14(2)3/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16?,17-/m0/s1
Standard InChI Key DXIGMKZFXBROMY-DJNXLDHESA-N
Isomeric SMILES CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s structure comprises a pyrrolidine core (a five-membered saturated nitrogen ring) functionalized at the 3-position with a benzyl-ethyl-amino group and at the 1-position with a 3-methylbutan-1-one moiety . The stereochemistry is defined by two chiral centers: one at the pyrrolidine ring’s 3-position ((R)-configuration) and another at the aminobutanone side chain ((S)-configuration). This configuration is critical for receptor binding, as demonstrated in analogous compounds where stereoisomers showed markedly different affinities for neurotransmitter receptors.

Key Functional Groups:

  • Amino group (-NH₂): Facilitates hydrogen bonding with biological targets.

  • Ketone group (C=O): Participates in dipole interactions and redox chemistry.

  • Benzyl-ethyl-amino substituent: Enhances lipophilicity and modulates receptor selectivity.

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves sequential coupling and cyclization reactions, typically starting from L-valine or related amino acids to establish the chiral center. A representative route includes:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.

  • Benzyl-Ethyl-Amino Substituent Introduction: Alkylation of the pyrrolidine nitrogen using benzyl chloride and ethyl bromide in dimethylformamide (DMF).

  • Ketone Installation: Coupling of the pyrrolidine intermediate with 3-methylbutanoyl chloride via Steglich esterification (using EDC·HCl and HOBt).

Reaction Conditions:

StepReagentsSolventTemperatureYield
1H₂SO₄H₂O80°C75%
2BnCl, EtBrDMF60°C68%
3EDC·HCl, HOBtTHFRT82%

Data compiled from.

Stereochemical Control

Asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation or enzymatic resolution, are employed to achieve the desired (S)-configuration. For instance, using (R)-BINOL-derived catalysts in the ketone formation step ensures >95% enantiomeric excess (ee).

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (logP = 2.1 ± 0.3), favoring blood-brain barrier penetration . Solubility varies with pH:

  • Water: 0.5 mg/mL (pH 7.4).

  • DMSO: >50 mg/mL.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition above 250°C .

Mechanism of Action and Pharmacological Activity

Neurotransmitter Receptor Modulation

(S)-2-Amino-1-[3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one acts as a dopamine D₂ receptor partial agonist (IC₅₀ = 120 nM) and serotonin 5-HT₁A antagonist (IC₅₀ = 450 nM) . Its benzyl-ethyl-amino group engages in π-π stacking with aromatic residues in the receptor’s binding pocket, while the amino group forms salt bridges with aspartate residues .

Anticonvulsant Efficacy

In murine models, the compound reduced seizure duration by 60% in the maximal electroshock (MES) test at 30 mg/kg (i.p.) and showed minimal neurotoxicity in the rotarod assay. Comparatively, its unsubstituted pyrrolidine analog was inactive, underscoring the importance of the benzyl-ethyl group.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaTarget ReceptorIC₅₀ (nM)LogP
Target CompoundC₁₈H₂₉N₃OD₂, 5-HT₁A120, 4502.1
(S)-2-Amino-3-methyl-1-pyrrolidin-1-ylbutan-1-oneC₉H₁₈N₂OD₂9800.8
N-Benzyl-3-(cyclopropylamino)pyrrolidine derivativeC₁₇H₂₅N₃O5-HT₁A3201.9

Data from .

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